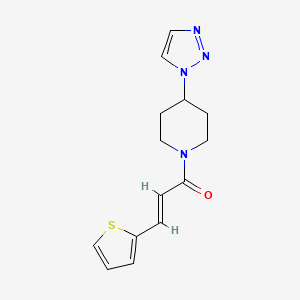

(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated α,β-unsaturated ketone (enone) backbone. Its structure includes a thiophen-2-yl group at the β-position and a piperidin-1-yl moiety substituted with a 1H-1,2,3-triazol-1-yl group at the α-position. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The piperidine and thiophene groups contribute to the compound’s lipophilicity and electronic profile, influencing its pharmacokinetic behavior .

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-[4-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(4-3-13-2-1-11-20-13)17-8-5-12(6-9-17)18-10-7-15-16-18/h1-4,7,10-12H,5-6,8-9H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFKTVWSFNOJEL-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.

Formation of the Enone Moiety: The enone structure can be synthesized through aldol condensation or Wittig reaction.

Incorporation of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of automated synthesizers.

Chemical Reactions Analysis

1.1. Formation of the 1,2,3-Triazole-Piperidine Core

The 4-(1H-1,2,3-triazol-1-yl)piperidine subunit is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:

-

Step 1 : Piperidine-4-amine reacts with propargyl bromide to form 4-(prop-2-yn-1-yl)piperidine.

-

Step 2 : The alkyne intermediate undergoes CuAAC with an aryl/alkyl azide (e.g., phenyl azide) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) to yield 4-(1H-1,2,3-triazol-1-yl)piperidine .

Key Conditions :

| Reaction Step | Reagents/Catalysts | Solvent | Yield |

|---|---|---|---|

| CuAAC | CuSO₄, Na ascorbate | H₂O/t-BuOH | 85–95% |

1.3. Coupling of Subunits

The final compound is assembled via nucleophilic acyl substitution :

-

The piperidine-triazole nitrogen attacks the carbonyl carbon of (E)-3-(thiophen-2-yl)prop-2-en-1-one in anhydrous DMF, facilitated by a base (e.g., K₂CO₃) .

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 12 h |

| Yield | 70–80% |

2.1. Electrophilic Additions

The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines, thiols):

-

Reaction with thiomorpholine in ethanol yields thio-Mannich adducts, enhancing antibacterial activity .

Example :

2.2. Cyclization Reactions

The triazole ring participates in Huisgen cycloadditions with strained alkynes (e.g., norbornene) to form polycyclic derivatives .

Conditions :

2.3. Halogenation

Electrophilic substitution on the thiophene ring occurs with NBS (N-bromosuccinimide) in CCl₄, yielding 5-bromo-thiophene derivatives .

Regioselectivity :

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C (DSC data).

-

Hydrolytic Sensitivity : The enone bond is susceptible to base-catalyzed hydrolysis, forming thiophene-2-carboxylic acid and piperidine-triazole fragments .

Biological Activity Correlations

Derivatives of this compound exhibit:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to (E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one demonstrate promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanisms of action often involve disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| Similar Triazole Derivative | Antibacterial against E. coli | |

| Thiophene Derivative | Antifungal against Candida spp. |

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazoles have been recognized for their ability to inhibit cancer cell proliferation. Investigations into thiophene-linked triazoles revealed that certain derivatives exhibited strong antiproliferative activity against various cancer cell lines, including colon carcinoma and breast cancer cells.

Fungicidal Properties

The compound has been evaluated for its fungicidal activity. Research has shown that derivatives with similar structures can effectively inhibit fungal growth in crops, which is crucial for agricultural sustainability. The incorporation of the thiophene ring enhances the compound's ability to penetrate fungal cell walls.

Material Science Applications

The unique electronic properties imparted by the triazole and thiophene moieties make this compound a candidate for use in organic electronics and photonic devices. Its ability to form stable thin films can be exploited in the development of sensors and photovoltaic cells.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The triazole ring could interact with metal ions or hydrogen bond donors/acceptors, while the piperidine ring might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The enone backbone is a common feature among chalcone derivatives. However, variations in heterocyclic substituents and aromatic groups significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Impact of Heterocyclic Substitutions

- Triazole vs. Imidazole/Pyrazole: The 1H-1,2,3-triazole in the target compound provides two adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to imidazole (one N-atom) or pyrazole (two non-adjacent N-atoms) .

- Thiophene vs. Phenyl : The thiophen-2-yl group in the target compound contributes electron-rich aromaticity, enhancing π-π stacking interactions, whereas phenyl derivatives rely on substituents (e.g., chloro, methoxy) for electronic modulation .

Crystallographic and Conformational Insights

- Crystal Packing: In (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one, weak C–H···O hydrogen bonds form dimeric structures, while the target compound’s triazole-piperidine moiety may promote intermolecular N–H···O/N interactions .

- Dihedral Angles: The thiophene ring in exhibits a 10.1° dihedral angle with the pyridine ring, suggesting planar alignment favorable for conjugation. Similar effects are expected in the target compound due to the enone system .

Biological Activity

The compound (E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a novel synthetic organic molecule that incorporates a triazole ring, a piperidine moiety, and a thiophene group. This structural combination suggests potential biological activities, particularly in medicinal chemistry. The compound's design is influenced by the pharmacological properties of its constituent parts, which have been shown to exhibit various biological effects.

Chemical Structure and Properties

The molecular formula of the compound is . It features:

- Triazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.

- Piperidine Ring : Often associated with neuroactive compounds.

- Thiophene Group : Contributes to the electronic properties and can enhance bioactivity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets such as enzymes, receptors, or ion channels. The triazole moiety is particularly noted for its ability to form hydrogen bonds and coordinate with metal ions, which may play a crucial role in its mechanism of action.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Research has shown that triazole derivatives can possess significant antimicrobial properties. For instance:

- In Vitro Studies : Compounds with similar structures have demonstrated activity against various pathogens including Staphylococcus aureus and Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | Not active |

Anticancer Activity

Triazole-containing compounds have been evaluated for their anticancer potential:

- Cell Line Studies : Compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated moderate cytotoxicity with IC50 values ranging from 10 µM to 50 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 30 |

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against the ESKAPE pathogens. The study found that modifications in the side chains significantly affected the antimicrobial potency .

- Evaluation of Anticancer Properties : Research focused on the structure–activity relationship (SAR) of triazole analogs indicated that specific substitutions on the piperidine ring enhanced cytotoxicity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.